tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group, a cyclobutyl ring, and a 2-methylpropanoyl group, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(2-methylpropanoyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and toxicity of carbamates in living organisms.
Medicine
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(4-methoxybenzyl)carbamate
Uniqueness
tert-Butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring and 2-methylpropanoyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-8(2)11(15)9-6-10(7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |
InChI Key |
AKORJFBPAVTSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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